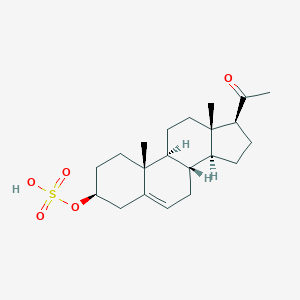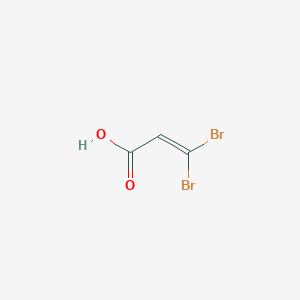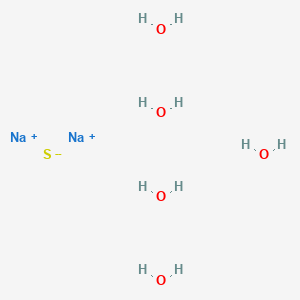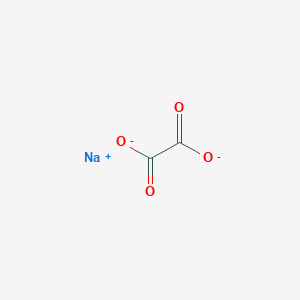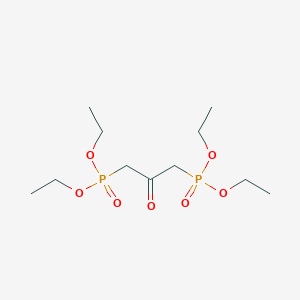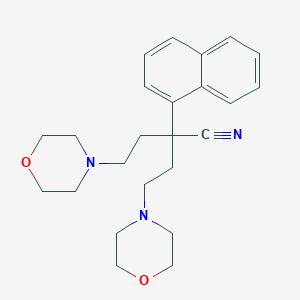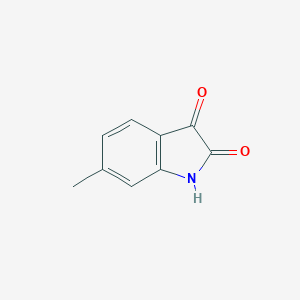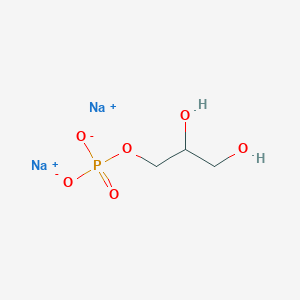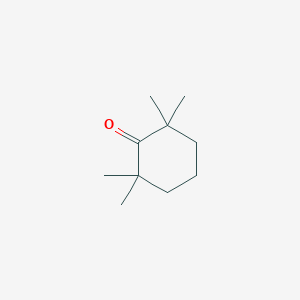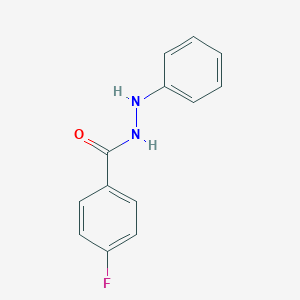
4-fluoro-N'-phenylbenzohydrazide
Vue d'ensemble
Description
Benzoic acid, p-fluoro-, 2-phenylhydrazide: is an organic compound with the molecular formula C13H11FN2O It is a derivative of benzoic acid and is characterized by the presence of a fluorine atom at the para position and a phenylhydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from p-fluorobenzoic acid: The synthesis of benzoic acid, p-fluoro-, 2-phenylhydrazide can be achieved by reacting p-fluorobenzoic acid with phenylhydrazine under acidic conditions. The reaction typically involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the hydrazide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzoic acid, p-fluoro-, 2-phenylhydrazide can undergo oxidation reactions to form corresponding azobenzene derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
Substitution: The fluorine atom in the para position can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide (NaOCH3) can be used for this transformation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Azobenzene derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted benzoic acid derivatives
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzoic acid, p-fluoro-, 2-phenylhydrazide is used as an intermediate in the synthesis of more complex organic molecules
Biology:
Biological Studies: This compound is used in biological studies to investigate its effects on cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical research.
Medicine:
Pharmaceutical Research: Benzoic acid, p-fluoro-, 2-phenylhydrazide is explored for its potential therapeutic properties. It is studied for its ability to inhibit certain enzymes and pathways, making it a candidate for drug development.
Industry:
Material Science: This compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and functionality.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: Benzoic acid, p-fluoro-, 2-phenylhydrazide can inhibit specific enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Interaction with Biological Molecules: The compound can interact with proteins, nucleic acids, and other biomolecules, influencing their structure and function. These interactions can modulate cellular activities and responses.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2-phenylhydrazide: Similar in structure but lacks the fluorine atom at the para position.
4-Fluorobenzoic acid: Contains the fluorine atom but lacks the phenylhydrazide group.
Phenylhydrazine derivatives: Compounds with similar hydrazide groups but different substituents on the aromatic ring.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom at the para position enhances the compound’s reactivity and stability.
Phenylhydrazide Group: The phenylhydrazide group provides unique chemical properties, making the compound valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
1496-02-2 |
|---|---|
Formule moléculaire |
C13H11FN2O |
Poids moléculaire |
230.24 g/mol |
Nom IUPAC |
4-fluoro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11FN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
Clé InChI |
PGKDUKIHKGXXIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)F |
| 1496-02-2 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
